molecular formula C11H13F2NO2 B12974766 (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

Cat. No.: B12974766
M. Wt: 229.22 g/mol
InChI Key: NHRCRSBBRBPGCV-QMMMGPOBSA-N
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Description

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorobenzo dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo[d][1,3]dioxole and butan-1-amine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce N-oxides or other oxidized derivatives.

    Reduction: Can yield secondary or tertiary amines.

    Substitution: Results in the formation of various substituted amine derivatives.

Scientific Research Applications

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

    Binding Interactions: The presence of the difluorobenzo dioxole moiety may enhance binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The racemic mixture of the compound.

    Other Difluorobenzo Dioxole Derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the difluorobenzo dioxole moiety also contributes to its distinct chemical properties and reactivity.

Biological Activity

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2N2O4
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 1213958-11-2

The compound features a difluorobenzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The incorporation of fluorine atoms often enhances biological activity and selectivity towards specific biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole derivatives with butanamine under controlled conditions to yield the desired amine product. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant research:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHepG24.52EGFR Inhibition
This compoundHCT1161.54Apoptosis Induction
This compoundMCF72.38Mitochondrial Pathway Modulation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin.

The anticancer mechanisms attributed to this compound include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through activation of the mitochondrial pathway. This involves modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death in cancerous cells while sparing normal cells.

Case Studies

In a notable study published in PubMed, researchers synthesized several derivatives incorporating the benzo[d][1,3]dioxole moiety and evaluated their cytotoxic effects on HepG2, HCT116, and MCF7 cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives exhibited significant antitumor activity with IC50 values lower than those of established chemotherapeutic agents .

Another study highlighted the non-cytotoxic nature of these compounds towards normal cell lines at higher concentrations (>150 µM), suggesting a favorable therapeutic index for potential clinical applications .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m0/s1

InChI Key

NHRCRSBBRBPGCV-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

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